molecular formula C17H26CuP+ B14373600 copper;2-phenylethynyl-tri(propan-2-yl)phosphanium CAS No. 89989-53-7

copper;2-phenylethynyl-tri(propan-2-yl)phosphanium

Cat. No.: B14373600
CAS No.: 89989-53-7
M. Wt: 324.9 g/mol
InChI Key: NMLHZZHCHXQUPT-UHFFFAOYSA-N
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Description

Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is a complex organometallic compound that features a copper center coordinated to a 2-phenylethynyl ligand and three tri(propan-2-yl)phosphanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the use of Sonogashira coupling reactions. This method allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) complexes.

    Reduction: Reduction reactions can convert the copper center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the tri(propan-2-yl)phosphanium groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a suitable ligand and a coordinating solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield copper(II) complexes, while reduction reactions can produce copper(I) species. Substitution reactions result in the formation of new copper complexes with different ligands.

Mechanism of Action

The mechanism by which copper;2-phenylethynyl-tri(propan-2-yl)phosphanium exerts its effects involves the coordination of the copper center to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the copper center facilitates the formation and breaking of chemical bonds, while in biological systems, the compound may interact with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. The presence of the 2-phenylethynyl ligand and tri(propan-2-yl)phosphanium groups provides a combination of electronic and steric effects that influence the compound’s behavior in various chemical and biological contexts .

Properties

CAS No.

89989-53-7

Molecular Formula

C17H26CuP+

Molecular Weight

324.9 g/mol

IUPAC Name

copper;2-phenylethynyl-tri(propan-2-yl)phosphanium

InChI

InChI=1S/C17H26P.Cu/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1;

InChI Key

NMLHZZHCHXQUPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Cu]

Origin of Product

United States

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